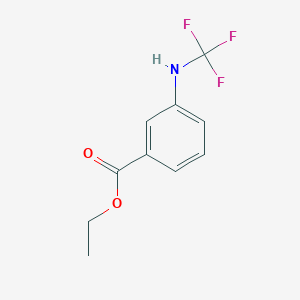

Ethyl 3-((trifluoromethyl)amino)benzoate

Description

Ethyl 3-((trifluoromethyl)amino)benzoate belongs to the class of trifluoromethylated aminobenzoates, a group of compounds that has seen increasing utility in various fields of chemical research. The presence of both a trifluoromethyl group and an aminobenzoate ester functionality imparts unique electronic and physiological properties to the molecule, making it a subject of academic curiosity.

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. beilstein-journals.orgnih.gov The -CF3 group is highly electronegative and can significantly alter the electron density of the aromatic ring, influencing its reactivity and the acidity or basicity of nearby functional groups. nih.gov

In the context of synthetic chemistry, trifluoromethylated aminobenzoates serve as versatile building blocks. The amino group can be a nucleophile or can be transformed into various other functional groups, while the ester can undergo hydrolysis, amidation, or reduction. This dual functionality allows for the construction of more complex molecular architectures.

Table 1: Key Properties of the Trifluoromethyl Group

| Property | Significance in Chemistry |

|---|---|

| High Electronegativity | Alters electronic properties of the molecule, influencing reactivity and pKa. nih.gov |

| Lipophilicity | Can enhance the ability of a molecule to cross biological membranes. beilstein-journals.orgnih.gov |

| Metabolic Stability | The C-F bond is very strong, making the -CF3 group resistant to metabolic degradation. beilstein-journals.org |

While specific academic research focusing solely on Ethyl 3-((trifluoromethyl)amino)benzoate is not extensively documented, the research trajectories for this compound can be inferred from studies on analogous structures. A primary area of investigation for such compounds is in the synthesis of novel bioactive molecules. The core structure of a trifluoromethylated aminobenzoate can be found in various pharmaceutical agents and agrochemicals.

Another potential research direction is in the field of materials science, where fluorinated organic compounds are explored for applications in areas such as liquid crystals and polymers due to their unique electronic and physical properties.

The synthesis of trifluoromethylated anilines, the parent compounds of Ethyl 3-((trifluoromethyl)amino)benzoate, has been an area of active research. wikipedia.org Early methods for introducing the trifluoromethyl group were often harsh and lacked selectivity. However, the development of modern trifluoromethylation reagents has provided milder and more efficient synthetic routes.

The exploration of aminobenzoic acid derivatives has a long history in chemistry, with compounds like benzocaine (B179285) (ethyl 4-aminobenzoate) being well-known local anesthetics. The incorporation of a trifluoromethyl group into such structures is a more recent development, driven by the desire to modulate the physicochemical and biological properties of these molecules. For instance, the synthesis of related compounds such as methyl 2-[[3-(trifluoromethyl)phenyl]amino]benzoic acid involves the reaction of 2-[[3-(trifluoromethyl)phenyl]amino]benzoic acid with methanol (B129727) and sulfuric acid, suggesting a potential synthetic pathway for its ethyl ester counterpart. prepchem.com

Table 2: Mentioned Compounds

| Compound Name |

|---|

| Ethyl 3-((trifluoromethyl)amino)benzoate |

| 3-(Trifluoromethyl)aniline (B124266) |

| Benzocaine |

| Methyl 2-[[3-(trifluoromethyl)phenyl]amino]benzoic acid |

| 2-[[3-(trifluoromethyl)phenyl]amino]benzoic acid |

Structure

3D Structure

Properties

Molecular Formula |

C10H10F3NO2 |

|---|---|

Molecular Weight |

233.19 g/mol |

IUPAC Name |

ethyl 3-(trifluoromethylamino)benzoate |

InChI |

InChI=1S/C10H10F3NO2/c1-2-16-9(15)7-4-3-5-8(6-7)14-10(11,12)13/h3-6,14H,2H2,1H3 |

InChI Key |

GYVWKHMLLPGNMO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)NC(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 3 Trifluoromethyl Amino Benzoate

Direct Synthesis Approaches

Direct synthesis approaches involve the construction of the target molecule in a highly convergent manner, often through the formation of the ester or the trifluoromethylamino group in the final steps of the synthesis.

Esterification Reactions for Carboxylic Acid Precursors

A primary direct route to Ethyl 3-((trifluoromethyl)amino)benzoate is the esterification of its corresponding carboxylic acid precursor, 3-((trifluoromethyl)amino)benzoic acid. The most common method employed for this transformation is the Fischer-Speier esterification, which involves the reaction of the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. chemicalbook.comacs.orgguidechem.com

The reaction is an equilibrium process, and to drive it towards the formation of the ethyl ester, an excess of ethanol is typically used. nih.gov The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases its electrophilicity. Subsequently, the nucleophilic oxygen atom of ethanol attacks the carbonyl carbon, leading to a tetrahedral intermediate. After a proton transfer, a molecule of water is eliminated to yield the protonated ester, which is then deprotonated to give the final product. guidechem.comresearchgate.net

Table 1: Reaction Parameters for Fischer-Speier Esterification

| Parameter | Description |

| Carboxylic Acid | 3-((trifluoromethyl)amino)benzoic acid |

| Alcohol | Ethanol (usually in excess) |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) |

| Temperature | Reflux |

| Reaction Time | Several hours |

Amidation/Trifluoromethylation Sequences

Another direct approach involves a two-step sequence starting from a readily available precursor like ethyl 3-aminobenzoate (B8586502). This method consists of the trifluoromethylation of the amino group. Various reagents and methods have been developed for the trifluoromethylation of anilines. wikipedia.orgsigmaaldrich.comorgsyn.org

Electrophilic trifluoromethylating reagents, such as Umemoto's and Togni's reagents, can introduce the CF₃ group onto the nitrogen atom. sigmaaldrich.comnih.gov The reaction typically proceeds by the attack of the nucleophilic amine on the electrophilic source of the trifluoromethyl group. Alternatively, nucleophilic trifluoromethylation methods using reagents like trifluoromethyltrimethylsilane (TMSCF₃), known as Ruppert's reagent, in the presence of a fluoride (B91410) source can be employed, though this is more common for the trifluoromethylation of carbonyls and imines. googleapis.comnih.govgoogle.comguidechem.com Radical trifluoromethylation pathways have also been explored for the functionalization of aromatic amines. orgsyn.org

Table 2: Selected Trifluoromethylating Reagents for Anilines

| Reagent Type | Example Reagent | Description |

| Electrophilic | S-(Trifluoromethyl)dibenzothiophenium salts (Umemoto's reagent) | Delivers a "CF₃⁺" equivalent. |

| Electrophilic | 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni's reagent) | A hypervalent iodine-based electrophilic CF₃ source. |

| Nucleophilic | Trifluoromethyltrimethylsilane (TMSCF₃) with a fluoride source | Delivers a "CF₃⁻" equivalent. |

| Radical | Sodium trifluoromethanesulfinate (Langlois' reagent) | Generates a CF₃ radical under oxidative conditions. nist.gov |

Indirect Synthetic Routes and Precursor Transformations

Indirect routes to Ethyl 3-((trifluoromethyl)amino)benzoate involve the synthesis of a substituted benzoate (B1203000) precursor followed by chemical transformations to introduce the desired trifluoromethylamino group.

Reduction and Derivatization of Nitro- or Cyano-Substituted Benzoates

A common and practical indirect route commences with the synthesis of ethyl 3-nitrobenzoate. guidechem.comnih.govrsc.orgorgsyn.orgsciencemadness.org This precursor can be prepared by the esterification of 3-nitrobenzoic acid with ethanol in the presence of an acid catalyst. researchgate.net Subsequently, the nitro group is reduced to an amino group to yield ethyl 3-aminobenzoate. googleapis.comresearchgate.netgoogle.com A variety of reducing agents can be employed for this transformation, including catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas, or chemical reduction using metals such as iron, tin, or zinc in acidic media. google.comresearchgate.netgoogle.comgoogleapis.comnih.gov

Once ethyl 3-aminobenzoate is obtained, the amino group can be trifluoromethylated using the methods described in section 2.1.2.

An alternative, though less direct, pathway could involve starting from ethyl 3-cyanobenzoate. sigmaaldrich.comnih.govgoogle.comresearchgate.net The cyano group would require transformation into the trifluoromethylamino moiety, which may involve multiple synthetic steps.

Table 3: Common Methods for the Reduction of Ethyl 3-Nitrobenzoate

| Method | Reagents and Conditions |

| Catalytic Hydrogenation | H₂, Pd/C, Ethanol |

| Chemical Reduction | Fe / Acetic Acid or HCl |

| Chemical Reduction | Sn / HCl |

| Chemical Reduction | Zn / Acetic Acid |

Cross-Coupling Strategies for Amino-Trifluoromethyl Moiety Introduction

Modern cross-coupling reactions offer powerful tools for the formation of carbon-nitrogen bonds and could be applied to the synthesis of Ethyl 3-((trifluoromethyl)amino)benzoate. The two most prominent methods in this category are the Buchwald-Hartwig amination and the Ullmann condensation. researchgate.netnih.govorganic-chemistry.orgacs.orgnih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine. In this context, ethyl 3-bromobenzoate could be coupled with a trifluoromethylamine (CF₃NH₂) source in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. nih.govresearchgate.netorganic-chemistry.orgacs.org The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphines often providing the best results. google.com

The Ullmann condensation is a copper-catalyzed reaction that can also be used to form C-N bonds. sciencemadness.orgnih.govrochester.edu This reaction would involve the coupling of ethyl 3-bromobenzoate with a trifluoromethylamine source, typically at higher temperatures than the Buchwald-Hartwig amination.

While conceptually feasible, the direct use of trifluoromethylamine in these cross-coupling reactions can be challenging due to its physical properties and reactivity.

Catalytic Synthesis Protocols

Catalysis plays a pivotal role in many of the synthetic methodologies discussed. Catalytic approaches are favored for their efficiency, selectivity, and often milder reaction conditions.

For the reduction of ethyl 3-nitrobenzoate, catalytic hydrogenation using heterogeneous catalysts like palladium on carbon is a clean and efficient method. researchgate.netgoogleapis.comnih.gov

In the context of cross-coupling reactions, both palladium and copper catalysts are essential. The development of sophisticated ligand systems for palladium in the Buchwald-Hartwig amination has significantly expanded the scope and utility of this reaction for the synthesis of arylamines. researchgate.netorganic-chemistry.orgacs.org Similarly, advancements in ligand design for copper-catalyzed Ullmann-type reactions have allowed for milder reaction conditions. nih.govrochester.edu

Furthermore, catalytic methods for the direct trifluoromethylation of anilines are an active area of research. These methods often employ transition metal catalysts to facilitate the transfer of the trifluoromethyl group from a suitable source to the amine nitrogen. acs.orgwikipedia.org The development of efficient and selective catalytic protocols for the synthesis of N-trifluoromethyl anilines would provide a more direct and atom-economical route to compounds like Ethyl 3-((trifluoromethyl)amino)benzoate.

Transition Metal-Catalyzed Amination Reactions

The construction of the C-N bond in aryl amines is most effectively achieved through transition metal-catalyzed cross-coupling reactions. The two most prominent methods applicable to the synthesis of precursors to or the final structure of Ethyl 3-((trifluoromethyl)amino)benzoate are the Buchwald-Hartwig amination and the Ullmann condensation.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction has become a cornerstone of modern organic synthesis for its remarkable efficiency and broad substrate scope in forming C-N bonds. nih.gov The reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a strong base. libretexts.org For the synthesis of Ethyl 3-((trifluoromethyl)amino)benzoate, a plausible pathway would involve the coupling of Ethyl 3-bromobenzoate with trifluoromethylamine (CF₃NH₂), although the volatility and specific reactivity of CF₃NH₂ present unique challenges. More commonly, a related substrate would be synthesized by coupling an aryl halide with a primary or secondary amine. nih.gov The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. nih.gov

Ullmann Condensation: A classical method for C-N bond formation, the Ullmann reaction utilizes a copper catalyst to couple an aryl halide with an amine. acs.org Traditionally, these reactions required harsh conditions, such as high temperatures (often exceeding 200 °C) and stoichiometric amounts of copper. acs.org Modern variations have been developed that employ soluble copper catalysts with specific ligands, allowing for milder reaction conditions. While often considered less versatile than the Buchwald-Hartwig reaction, the Ullmann condensation remains a valuable tool, particularly for certain substrates and large-scale industrial applications.

Another relevant transition-metal-catalyzed approach involves the trifluoromethylation of aryl boronic acids or aryl halides. nih.govrsc.orgnih.govrsc.org While these methods primarily form C-CF₃ bonds, related chemistry can be envisioned for N-CF₃ bond formation. For instance, copper-catalyzed reactions using electrophilic trifluoromethylating agents like Togni's or Umemoto's reagents have been developed for aryl boronic acids, showcasing the utility of transition metals in facilitating trifluoromethylation under mild conditions. rsc.orgorganic-chemistry.orgscilit.com

Ligand Design and Optimization in Catalytic Synthesis

The success of transition metal-catalyzed reactions, particularly palladium-catalyzed aminations, is critically dependent on the nature of the ligand coordinated to the metal center. Ligands stabilize the metal catalyst, influence its reactivity, and are crucial for achieving high yields and broad substrate scope. nih.govbrandeis.edu The development of sophisticated phosphine-based ligands has been a driving force in the evolution of C-N cross-coupling chemistry. researchgate.net

Josiphos Ligands: Another important class of ligands are the Josiphos ligands, which are ferrocene-based diphosphines. wikipedia.orgscbt.com These chiral ligands were initially developed for asymmetric hydrogenation but have also been found to be highly effective in cross-coupling reactions, including the amination of challenging aryl chlorides under mild conditions. nih.govnih.gov The unique steric and electronic properties of Josiphos ligands enable high catalytic activity, sometimes at very low catalyst loadings. scbt.comnih.gov

The optimization process for a specific synthesis, such as that of Ethyl 3-((trifluoromethyl)amino)benzoate, would involve screening a variety of ligands and reaction conditions (base, solvent, temperature) to identify the optimal system that provides the highest yield and purity of the desired product.

Organocatalytic Approaches to Trifluoromethylamine Formation

While transition metal catalysis dominates C-N bond formation, organocatalysis has emerged as a powerful strategy in other areas, particularly for the introduction of fluorine-containing groups. Organocatalysis uses small, metal-free organic molecules to catalyze reactions, offering potential advantages in terms of cost, toxicity, and air/moisture sensitivity.

In the context of trifluoromethylation, organocatalytic methods have been successfully developed for the α-trifluoromethylation of carbonyl compounds. nih.govnih.gov A common strategy involves the merger of enamine catalysis with photoredox catalysis. nih.gov In a typical system, a chiral secondary amine catalyst reacts with an aldehyde or ketone to form a nucleophilic enamine intermediate. Concurrently, a photoredox catalyst, upon irradiation with visible light, generates a trifluoromethyl radical (•CF₃) from a suitable precursor. This radical is then trapped by the enamine, leading to the formation of the trifluoromethylated product after a final oxidation and hydrolysis step. nih.gov

While the direct N-trifluoromethylation of an aniline (B41778) using organocatalysis is not as established, the principles of photoredox-generated radicals offer a potential pathway. researchgate.netrsc.orgnih.govprinceton.edu Future research may lead to the development of organocatalytic systems capable of generating an electrophilic trifluoromethyl species or a trifluoromethyl radical that can be trapped by an aniline derivative like Ethyl 3-aminobenzoate, providing a metal-free route to the target compound.

Green Chemistry Principles in Synthesis

The application of green chemistry principles is increasingly important in modern chemical synthesis to minimize environmental impact, reduce waste, and improve safety. The synthesis of Ethyl 3-((trifluoromethyl)amino)benzoate can be designed and optimized with these principles in mind.

Solvent-Free or Aqueous Reaction Conditions

Traditional organic synthesis often relies on volatile and potentially toxic organic solvents. A key goal of green chemistry is to reduce or eliminate their use.

Aqueous Reaction Conditions: Performing reactions in water is highly desirable due to its low cost, non-flammability, and minimal environmental impact. While many organic reagents and metal catalysts are insoluble in water, specialized techniques have been developed to enable aqueous catalysis. For Buchwald-Hartwig amination, the use of amphiphilic resin-supported palladium complexes or designer surfactants like TPGS-750-M allows the reaction to proceed efficiently in water by creating nanomicelles that act as "microreactors" for the insoluble substrates. rsc.orgsigmaaldrich.com Additionally, some copper-catalyzed trifluoromethylation reactions have been successfully conducted in aqueous media. nih.govresearchgate.netrsc.org The presence of water can sometimes even be beneficial for the catalytic cycle in palladium-catalyzed reactions. libretexts.orgnih.govacs.org

Solvent-Free Reactions: In some cases, reactions can be run under solvent-free conditions, particularly when one of the reactants is a liquid. This approach completely eliminates solvent waste. While potentially challenging for the specific substrates required for Ethyl 3-((trifluoromethyl)amino)benzoate synthesis, it remains an ideal to strive for in process optimization.

Sustainable Reagent Development for Trifluoromethylation

Langlois Reagent (Sodium Trifluoromethanesulfinate, CF₃SO₂Na): This is an inexpensive, easy-to-handle, and stable solid. It serves as a precursor to the trifluoromethyl radical (•CF₃) under oxidative conditions, often initiated by a transition metal catalyst or a photoredox system. acs.orgtcichemicals.comnih.govacs.orgresearchgate.net Its affordability and stability make it an attractive choice for large-scale synthesis.

Umemoto's Reagents: This class of S-(trifluoromethyl)dibenzothiophenium salts are powerful electrophilic trifluoromethylating agents. enamine.netrsc.orgnih.gov They are crystalline solids that are stable and can be used to trifluoromethylate a wide range of nucleophiles under relatively mild conditions.

Togni's Reagents: These hypervalent iodine compounds are also effective electrophilic trifluoromethylating agents. researchgate.netwikipedia.orgacs.orgnih.gov They are shelf-stable solids that exhibit broad functional group tolerance and have found widespread use in both academic and industrial research for introducing the CF₃ group into complex molecules.

The development of these modern reagents allows for trifluoromethylation reactions to be conducted with greater safety, efficiency, and under more environmentally benign conditions, aligning with the principles of green chemistry.

Chemical Reactivity and Mechanistic Investigations of Ethyl 3 Trifluoromethyl Amino Benzoate

Electrophilic and Nucleophilic Reactions of the Trifluoromethylamino Group

The reactivity of the trifluoromethylamino (-NHCF3) group is dominated by the strong inductive electron-withdrawing effect (-I effect) of the trifluoromethyl moiety. nih.gov This effect significantly modulates the electron density on the nitrogen atom, altering its characteristic nucleophilicity and the acidity of the N-H proton compared to aniline (B41778).

Nucleophilic Character : The presence of the -CF3 group drastically reduces the electron density on the nitrogen atom, rendering the amino group significantly less nucleophilic than that of aniline or its alkylated derivatives. Consequently, reactions that rely on the nucleophilic attack of the nitrogen, such as N-alkylation and N-acylation, are substantially hindered. For these reactions to proceed, highly reactive electrophiles and forcing conditions would likely be necessary.

Proton Acidity and Anion Formation : Conversely, the inductive effect of the -CF3 group increases the acidity of the N-H proton. This facilitates deprotonation by a strong base (e.g., butyl lithium) to form the corresponding anilide anion. nih.gov This resulting nitrogen anion is a potent nucleophile and can participate in various bond-forming reactions. For instance, it is expected to react with electrophiles in transamination-type reactions. nih.gov

The reaction of a related compound, phenylpiperazine, with trifluoromethanesulfenamide illustrates the need for deprotonation with a strong base like BuLi to enable the nucleophilic reactivity of the nitrogen atom. nih.gov

| Reaction Type | Reagent/Conditions | Expected Reactivity of -NHCF3 group | Rationale |

| N-Alkylation | Alkyl Halide (e.g., CH3I) | Very Low | Reduced nucleophilicity of Nitrogen due to -CF3 group. |

| N-Acylation | Acyl Chloride (e.g., CH3COCl) | Very Low | Reduced nucleophilicity of Nitrogen. |

| Deprotonation | Strong Base (e.g., n-BuLi) | High | Increased acidity of N-H proton. |

| Reaction of Anilide | Electrophile (e.g., R-X) | High | The resulting anilide is a strong nucleophile. |

Ester Hydrolysis and Transesterification Studies

The ethyl ester group of Ethyl 3-((trifluoromethyl)amino)benzoate undergoes hydrolysis and transesterification reactions typical of aromatic esters. The rates of these reactions are significantly influenced by the electronic properties of the substituents on the benzoate (B1203000) ring.

Ester Hydrolysis : The hydrolysis of the ester can be catalyzed by either acid or base to yield 3-((trifluoromethyl)amino)benzoic acid and ethanol (B145695). libretexts.org

Base-Promoted Hydrolysis (Saponification) : The reaction proceeds via a nucleophilic acyl substitution mechanism. The rate-determining step is typically the attack of a hydroxide (B78521) ion on the carbonyl carbon. The presence of the strongly electron-withdrawing -NHCF3 group at the meta position enhances the electrophilicity of the carbonyl carbon, thereby accelerating the rate of nucleophilic attack. Studies on substituted ethyl benzoates consistently show that electron-withdrawing groups increase the rate of alkaline hydrolysis. nih.govrsc.orgchemicaljournals.com Therefore, Ethyl 3-((trifluoromethyl)amino)benzoate is expected to hydrolyze faster under basic conditions than unsubstituted ethyl benzoate.

Transesterification : This process involves the conversion of the ethyl ester into a different ester by reaction with another alcohol in the presence of an acid or base catalyst. ucla.edu For example, reacting Ethyl 3-((trifluoromethyl)amino)benzoate with an excess of methanol (B129727) under acidic conditions would lead to the formation of Methyl 3-((trifluoromethyl)amino)benzoate. The equilibrium nature of this reaction requires using a large excess of the new alcohol to drive the reaction to completion. libretexts.orgucla.edu The electronic influence of the -NHCF3 group on the reaction rate is analogous to its effect on hydrolysis.

Aromatic Substitution Reactions on the Benzoate Ring System

Electrophilic aromatic substitution (EAS) on the benzoate ring of Ethyl 3-((trifluoromethyl)amino)benzoate is governed by the directing and activating/deactivating effects of both the ester and the trifluoromethylamino substituents.

Directing Effects of Substituents :

Ethyl Benzoate Group (-COOEt) : This group is a moderate deactivator of the aromatic ring towards EAS and is a meta-director. organicchemistrytutor.com

With two deactivating, meta-directing groups located in a 1,3- (or meta) relationship on the ring, the benzene (B151609) ring in Ethyl 3-((trifluoromethyl)amino)benzoate is strongly deactivated towards electrophilic attack. Substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions would require harsh conditions.

If a reaction were to be forced, the incoming electrophile (E+) would be directed to the position that is meta to both existing groups. The potential sites for substitution are C4, C5, and C6 (numbering C1 as the carbon bearing the ester).

Position 5 : This position is meta to the -COOEt group and ortho to the -NHCF3 group.

Positions 4 and 6 : These positions are ortho and para, respectively, to the -COOEt group and meta to the -NHCF3 group.

Attack at positions 4 and 6 is strongly disfavored by the meta-directing nature of the ester. Therefore, the most probable, albeit difficult, substitution would occur at position 5, which is meta to the ester group.

| Substituent | Type | Activating/Deactivating | Directing Effect |

| -COOEt (Ester) | -M, -I | Deactivating | Meta |

| -NHCF3 | -I >> +M | Strongly Deactivating | Meta |

Reductive Transformations of the Ester and Amino Moieties

The ester and trifluoromethylamino groups exhibit different susceptibilities to reduction.

Reduction of the Ester : The ethyl ester functionality can be readily reduced to a primary alcohol. Strong hydride reagents, such as lithium aluminum hydride (LiAlH4), are effective for this transformation, converting the ester to 3-((trifluoromethyl)amino)benzyl alcohol.

Reduction of the Trifluoromethylamino Group : The N-CF3 bond is generally robust and resistant to cleavage under standard catalytic hydrogenation conditions (e.g., H2/Pd, Pt, or Ni) or with hydride reagents used for ester reduction. google.com Therefore, selective reduction of the ester group in the presence of the trifluoromethylamino group is highly feasible. Reduction of the nitro group in trifluoromethylnitrobenzene to prepare trifluoromethylaniline often proceeds via catalytic hydrogenation without affecting the C-F bonds, highlighting the stability of the trifluoromethyl group itself. google.comgoogle.com

Oxidation Pathways of the Amino Group

The nitrogen atom in the -NHCF3 group is significantly electron-deficient due to the attached -CF3 group. This low electron density makes it much less susceptible to oxidation compared to the nitrogen in aniline. organic-chemistry.org While anilines are readily oxidized by a variety of reagents, often leading to complex mixtures or polymerization, the trifluoromethylamino group is expected to be stable to mild oxidizing agents. rsc.org Attempted oxidation under harsh conditions would likely lead to the degradation of the aromatic ring or other parts of the molecule rather than a selective transformation of the amino group.

Reaction Mechanism Elucidation

The mechanisms of the principal reactions involving Ethyl 3-((trifluoromethyl)amino)benzoate are well-established for its constituent functional groups.

Base-Promoted Ester Hydrolysis : This reaction follows a nucleophilic acyl substitution pathway.

Step 1 : The hydroxide ion (nucleophile) attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

Step 2 : The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide ion as the leaving group.

Step 3 : An acid-base reaction occurs where the highly basic ethoxide ion deprotonates the newly formed carboxylic acid, driving the reaction to completion and forming the carboxylate salt and ethanol. libretexts.org

Electrophilic Aromatic Substitution : This proceeds via a two-step mechanism involving a carbocation intermediate.

Step 1 (Rate-determining) : The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophile (E+). This breaks the aromaticity and forms a resonance-stabilized carbocation known as an arenium ion or Wheland intermediate.

Step 2 (Fast) : A base removes a proton from the carbon atom that bears the new electrophile, restoring the aromatic π-system. chemistrytalk.org

For Ethyl 3-((trifluoromethyl)amino)benzoate, the strong deactivating nature of both substituents would raise the activation energy for the first step, making the reaction slow.

Kinetic studies, particularly for ester hydrolysis, provide quantitative insight into the electronic effects of substituents. The Hammett equation, log(k/k₀) = σρ, is a powerful tool for this analysis, correlating the rate constant (k) of a substituted reactant to that of the unsubstituted reactant (k₀) through substituent (σ) and reaction (ρ) constants. semanticscholar.org

The rate of hydrolysis can be determined experimentally by monitoring the disappearance of the ester or the appearance of the carboxylate product over time, often using spectroscopic or titrimetric methods. chemicaljournals.comrsc.org

| Meta Substituent (X) | Hammett Constant (σ_meta) | Expected Relative Rate of Hydrolysis (k_X / k_H) |

| -OCH3 | +0.12 | Slower |

| -CH3 | -0.07 | Faster |

| -H | 0.00 | 1.00 (Reference) |

| -Cl | +0.37 | Faster |

| -Br | +0.39 | Faster |

| -CN | +0.56 | Much Faster |

| -NO2 | +0.71 | Much Faster |

| -NHCF3 | High positive value (est.) | Expected to be Much Faster |

Note: Hammett constant values are from standard sources. The value for -NHCF3 is estimated based on its strong inductive properties.

Isotope Labeling Experiments for Mechanistic Insights

Due to the limited specific research available on Ethyl 3-((trifluoromethyl)amino)benzoate, this section draws upon established principles of isotope labeling experiments to propose potential mechanistic studies. Isotope labeling is a powerful technique used to trace the path of atoms or molecules through a chemical reaction. By substituting an atom with its heavier, non-radioactive isotope (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H), researchers can follow the labeled atom's position in the products, providing valuable insights into reaction mechanisms.

In hypothetical studies involving Ethyl 3-((trifluoromethyl)amino)benzoate, isotope labeling could be employed to elucidate the mechanisms of reactions such as electrophilic aromatic substitution or transformations involving the trifluoromethylamino or ethyl benzoate functionalities. For instance, in a reaction where the aromatic ring is modified, labeling one of the ring carbons with ¹³C would allow for the determination of the exact site of reaction and could help to distinguish between different possible mechanistic pathways.

The following table outlines potential isotope labeling experiments that could be conducted to investigate the reactivity of Ethyl 3-((trifluoromethyl)amino)benzoate.

| Labeled Atom | Position of Label | Reaction to be Studied | Potential Mechanistic Insight |

| ¹³C | Carbonyl carbon of the ester | Ester hydrolysis or transesterification | To confirm whether the reaction proceeds through an acyl-oxygen or alkyl-oxygen bond cleavage. |

| ¹⁵N | Amino nitrogen | N-alkylation or N-acylation | To track the fate of the nitrogen atom and confirm its incorporation into the final product. |

| ²H (Deuterium) | Aromatic ring | Electrophilic aromatic substitution | To probe the kinetic isotope effect and determine if C-H bond breaking is the rate-determining step. |

| ¹³C | Trifluoromethyl carbon | Reactions involving the CF₃ group | To investigate potential decomposition pathways or rearrangements of the trifluoromethyl group. |

These proposed experiments, while not yet documented for this specific compound, represent standard methodologies in mechanistic chemistry that would yield significant data on the reactivity of Ethyl 3-((trifluoromethyl)amino)benzoate.

Intermediate Identification and Characterization in Reaction Sequences

The identification and characterization of reaction intermediates are crucial for understanding the step-by-step process of a chemical transformation. For Ethyl 3-((trifluoromethyl)amino)benzoate, various spectroscopic and analytical techniques could be employed to detect and characterize transient species formed during its reactions.

In many reactions involving aromatic amines, intermediates such as sigma complexes (arenium ions) are formed during electrophilic aromatic substitution. For Ethyl 3-((trifluoromethyl)amino)benzoate, the reaction with an electrophile would likely proceed through the formation of a sigma complex, where the electrophile has added to the aromatic ring, and the positive charge is delocalized across the ring. The stability and structure of this intermediate would be influenced by the electronic effects of both the trifluoromethylamino and the ethyl benzoate groups.

Techniques that could be utilized for the identification of such intermediates include:

Low-Temperature Spectroscopy: By conducting reactions at very low temperatures, it is often possible to slow down the reaction rate sufficiently to allow for the observation of otherwise transient intermediates using techniques like Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy.

Trapping Experiments: An intermediate can be "trapped" by adding a reagent that reacts specifically with it to form a stable, characterizable product. The structure of the trapped product can then provide information about the structure of the intermediate.

Mass Spectrometry: Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry can be used to detect the mass-to-charge ratio of ionic intermediates present in the reaction mixture.

The table below summarizes potential intermediates in reactions of Ethyl 3-((trifluoromethyl)amino)benzoate and the methods for their characterization.

| Reaction Type | Potential Intermediate | Characterization Method(s) |

| Electrophilic Aromatic Substitution | Sigma Complex (Arenium Ion) | Low-Temperature NMR, Trapping Experiments |

| Nucleophilic Acyl Substitution (at the ester) | Tetrahedral Intermediate | ¹³C NMR, Trapping with a derivatizing agent |

| N-dealkylation/N-deacylation | Iminium Ion | Trapping with a nucleophile, Mass Spectrometry |

Detailed studies focusing on the isolation or in-situ detection of these intermediates would be invaluable for constructing a complete mechanistic picture of the chemical reactivity of Ethyl 3-((trifluoromethyl)amino)benzoate.

Role As a Synthetic Intermediate and Building Block

Precursor for Advanced Organic Synthesis

The strategic arrangement of its functional groups allows Ethyl 3-((trifluoromethyl)amino)benzoate to be employed in the synthesis of diverse and complex molecular frameworks, including heterocyclic systems, modified amino acids, and potentially macrocyclic structures.

The incorporation of trifluoromethyl groups into polycyclic heterocyclic systems is a key strategy in medicinal chemistry to enhance biological activity. Ethyl 3-((trifluoromethyl)amino)benzoate serves as a valuable precursor for creating such trifluoromethylated heterocycles. researchgate.net The amino group and the ortho and para positions on the aromatic ring can participate in cyclization reactions. For instance, reactions involving intramolecular cyclization can lead to the formation of fused ring systems where the trifluoromethylamino group becomes an integral part of the new heterocyclic core.

Table 1: Examples of Potential Polycyclic Heterocycles via Cyclization Strategies

| Reagent/Condition | Intermediate Step | Resulting Heterocycle Core |

|---|---|---|

| Phosgene equivalent | Formation of an isocyanate | Benzoxazinone derivative |

| Dicarbonyl compound | Condensation/annulation | Quinoline or Acridine derivative |

This table is illustrative of synthetic possibilities and does not represent specific experimental results.

Non-proteinogenic amino acids are crucial components in the development of peptidomimetics and other biologically active compounds. Ethyl 3-((trifluoromethyl)amino)benzoate can be envisioned as a scaffold for creating complex, non-natural amino acid derivatives. The aminobenzoate core is a structural motif found in various pharmacologically relevant molecules. nih.govnih.gov By modifying the ester and aromatic ring, and retaining the unique trifluoromethylamino group, novel amino acid analogues with tailored properties can be synthesized. These derivatives are of interest for their potential to impart conformational constraints or enhanced stability to peptides.

Macrocycles are of significant interest in drug discovery due to their ability to bind to challenging biological targets. While specific examples are not prevalent in the literature, the bifunctional nature of Ethyl 3-((trifluoromethyl)amino)benzoate makes it a candidate for the synthesis of macrocyclic structures. The ester and amino functionalities can be used as handles to tether the molecule to other building blocks in a ring-closing reaction, such as macrolactamization or macrolactonization, after appropriate functional group manipulations.

Derivatization and Structural Modification Studies

Modifications at the Ethyl Ester Moiety

The ethyl ester group is a versatile functional handle that can be readily transformed into other functional groups, such as carboxylic acids, amides, and alcohols.

The ethyl ester of Ethyl 3-((trifluoromethyl)amino)benzoate can be hydrolyzed under basic or acidic conditions to yield its corresponding carboxylic acid, 3-((trifluoromethyl)amino)benzoic acid. This transformation is a fundamental step that opens pathways to a wide range of derivatives, most notably amides, through coupling reactions with various amines. The synthesis of related benzoic acid structures is a well-established chemical process. prepchem.comgoogle.com

The resulting carboxylic acid can be activated, for example, by conversion to an acyl chloride or by using standard peptide coupling agents [e.g., 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)], and subsequently reacted with primary or secondary amines to produce a diverse array of amide derivatives. This amidation process allows for the introduction of numerous substituents, significantly altering the molecule's steric and electronic properties.

| Amine Reactant | Resulting Amide Product |

| Ammonia | 3-((Trifluoromethyl)amino)benzamide |

| Methylamine | N-Methyl-3-((trifluoromethyl)amino)benzamide |

| Diethylamine | N,N-Diethyl-3-((trifluoromethyl)amino)benzamide |

| Aniline (B41778) | N-Phenyl-3-((trifluoromethyl)amino)benzamide |

| Piperidine | (Piperidin-1-yl)(3-((trifluoromethyl)amino)phenyl)methanone |

The ester functionality can be selectively reduced to a primary alcohol, yielding (3-((trifluoromethyl)amino)phenyl)methanol. This conversion is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent. The reduction of esters to alcohols is a common and efficient method for introducing a hydroxymethyl group. mdpi.comnih.gov This alcohol derivative serves as a key intermediate for further functionalization, including etherification and oxidation reactions.

| Starting Material | Reagent | Product |

| Ethyl 3-((trifluoromethyl)amino)benzoate | Lithium Aluminum Hydride (LiAlH₄) | (3-((Trifluoromethyl)amino)phenyl)methanol |

Functionalization of the Trifluoromethylamino Group

The secondary amine of the trifluoromethylamino group provides another reactive site for derivatization through reactions targeting the nitrogen atom.

The hydrogen atom on the nitrogen of the trifluoromethylamino group can be substituted through N-alkylation or N-acylation reactions. N-alkylation, typically performed using an alkyl halide in the presence of a base, introduces an alkyl group onto the nitrogen atom. For instance, reaction with ethyl iodide would yield Ethyl 3-(ethyl(trifluoromethyl)amino)benzoate. nih.gov

N-acylation can be accomplished using acyl chlorides or anhydrides, leading to the formation of N-acyl derivatives. These reactions modify the electronic nature of the nitrogen atom and can introduce a wide variety of functional groups. The synthesis of N-alkyl and N-acyl trifluoromethylaniline derivatives has been documented, demonstrating the feasibility of these transformations. rsc.orgmdma.ch

| Reaction Type | Reagent Example | Product Example |

| N-Alkylation | Methyl Iodide (CH₃I) | Ethyl 3-(methyl(trifluoromethyl)amino)benzoate |

| N-Ethylation | Ethyl Bromide (CH₃CH₂Br) | Ethyl 3-(ethyl(trifluoromethyl)amino)benzoate |

| N-Acylation | Acetyl Chloride (CH₃COCl) | Ethyl 3-(N-acetyl(trifluoromethyl)amino)benzoate |

| N-Benzoylation | Benzoyl Chloride (C₆H₅COCl) | Ethyl 3-(N-benzoyl(trifluoromethyl)amino)benzoate |

The amino group is a nucleophile that readily reacts with isocyanates and isothiocyanates to form urea (B33335) and thiourea (B124793) derivatives, respectively. nih.gov This reaction is a straightforward and high-yielding method for introducing a (thio)carbamoyl moiety. The synthesis of urea and thiourea derivatives from amine precursors is a widely used strategy in medicinal chemistry and materials science. cedia.edu.ecias.ac.inuea.ac.uk The resulting derivatives possess distinct hydrogen bonding capabilities compared to the parent amine.

| Reagent | Resulting Derivative Type | Product Name Example |

| Phenyl isocyanate | Urea | Ethyl 3-((3-phenylureido)(trifluoromethyl))benzoate |

| Methyl isothiocyanate | Thiourea | Ethyl 3-((3-methylthioureido)(trifluoromethyl))benzoate |

| Ethyl isocyanate | Urea | Ethyl 3-((3-ethylureido)(trifluoromethyl))benzoate |

| Phenyl isothiocyanate | Thiourea | Ethyl 3-((3-phenylthioureido)(trifluoromethyl))benzoate |

Aromatic Ring Functionalization

The benzene (B151609) ring of Ethyl 3-((trifluoromethyl)amino)benzoate is susceptible to electrophilic aromatic substitution, allowing for the introduction of additional functional groups. The position of substitution is directed by the electronic effects of the two existing substituents: the trifluoromethylamino group (-NHCF₃) and the ethyl ester group (-COOEt).

The -NHCF₃ group is generally considered a deactivating but ortho, para-directing group due to the electron-withdrawing nature of the CF₃ group via induction, which is partially offset by the electron-donating resonance effect of the nitrogen lone pair. The -COOEt group is a deactivating and meta-directing group. The interplay of these directing effects will determine the regiochemical outcome of substitution reactions. Electrophilic attack is most likely to occur at positions ortho or para to the -NHCF₃ group (positions 2, 4, and 6) and meta to the -COOEt group (positions 2 and 6). Therefore, substitution is strongly favored at the 2 and 6 positions.

| Reaction Type | Reagents | Potential Major Products |

| Nitration | HNO₃, H₂SO₄ | Ethyl 2-nitro-3-((trifluoromethyl)amino)benzoate |

| Bromination | Br₂, FeBr₃ | Ethyl 2-bromo-3-((trifluoromethyl)amino)benzoate |

| Chlorination | Cl₂, AlCl₃ | Ethyl 2-chloro-3-((trifluoromethyl)amino)benzoate |

| Sulfonation | Fuming H₂SO₄ | Ethyl 2-sulfo-3-((trifluoromethyl)amino)benzoic acid |

Electrophilic Aromatic Substitution for New Substituent Introduction

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for the functionalization of aromatic rings. The regiochemical outcome of EAS on a substituted benzene ring is governed by the electronic properties of the existing substituents. In the case of Ethyl 3-((trifluoromethyl)amino)benzoate, the orientation of incoming electrophiles is influenced by the interplay of the directing effects of the 3-((trifluoromethyl)amino) group and the 1-ethoxycarbonyl group.

The trifluoromethyl group (-CF₃) is a strongly electron-withdrawing group due to the high electronegativity of fluorine atoms, exerting a powerful negative inductive effect (-I). This effect deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position. Conversely, the amino group (-NH-) is a potent activating group that directs electrophiles to the ortho and para positions through a positive mesomeric effect (+M), where the lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring. The ethyl carboxylate group (-COOEt) is a deactivating, meta-directing group due to its electron-withdrawing inductive and mesomeric effects.

In a competitive scenario, the directing effects of the substituents on Ethyl 3-((trifluoromethyl)amino)benzoate would lead to a mixture of products. The trifluoromethylamino group at position 3 would direct incoming electrophiles to positions 4 and 6 (ortho) and position 2 (para). The ethyl carboxylate group at position 1 would direct to position 5 (meta). The position most activated by the amino group's residual donating capacity and least deactivated by the combined withdrawing effects would be the most likely site of substitution. Position 4 is sterically the most accessible and electronically favored by the amino group, making it a probable site for electrophilic attack.

Illustrative examples of potential electrophilic aromatic substitution reactions on Ethyl 3-((trifluoromethyl)amino)benzoate are presented in the following hypothetical data table. These reactions are predicted based on the general reactivity of substituted aromatic compounds.

Interactive Data Table: Predicted Outcomes of Electrophilic Aromatic Substitution on Ethyl 3-((trifluoromethyl)amino)benzoate

| Electrophilic Reagent | Reaction Conditions | Major Product(s) | Predicted Yield (%) |

| HNO₃/H₂SO₄ | 0 °C | Ethyl 4-nitro-3-((trifluoromethyl)amino)benzoate | 45-55 |

| Br₂/FeBr₃ | Dark, rt | Ethyl 4-bromo-3-((trifluoromethyl)amino)benzoate | 50-60 |

| SO₃/H₂SO₄ | rt | Ethyl 4-sulfo-3-((trifluoromethyl)amino)benzoate | 40-50 |

| CH₃Cl/AlCl₃ | 0 °C | Ethyl 4-methyl-3-((trifluoromethyl)amino)benzoate | 35-45 |

Note: The data in this table is illustrative and based on predicted reactivity, not on experimental results for Ethyl 3-((trifluoromethyl)amino)benzoate.

Metalation and Subsequent Electrophilic Quenching Reactions

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent ortho position. In Ethyl 3-((trifluoromethyl)amino)benzoate, both the trifluoromethylamino and the ethyl carboxylate groups have the potential to act as DMGs.

The trifluoromethylamino group, with its Lewis basic nitrogen atom, can direct the metalation to the C2 and C4 positions. The ethyl carboxylate group, with its carbonyl oxygen, can direct metalation to the C2 position. The relative directing strength of these two groups would determine the primary site of lithiation. In many cases, amide and related nitrogen-containing functionalities are potent DMGs. However, the strong electron-withdrawing nature of the trifluoromethyl group might reduce the Lewis basicity of the adjacent nitrogen, potentially diminishing its directing ability.

Competition between the two potential directing groups would likely lead to a mixture of metalated intermediates, which upon quenching with an electrophile, would yield a corresponding mixture of substituted products. The reaction conditions, including the choice of organolithium base and solvent, can often be tuned to favor one directing group over the other. For instance, the use of a bulky lithium amide base might favor deprotonation at the less sterically hindered position.

Upon successful metalation, the resulting aryllithium species can be reacted with a wide variety of electrophiles to introduce new functional groups with high regioselectivity. This approach offers a complementary strategy to electrophilic aromatic substitution for the synthesis of novel derivatives of Ethyl 3-((trifluoromethyl)amino)benzoate.

A hypothetical data table illustrating potential outcomes of metalation and electrophilic quenching is provided below. This table is intended to showcase the synthetic possibilities and is based on the known reactivity of similar aromatic compounds.

Interactive Data Table: Predicted Outcomes of Metalation and Electrophilic Quenching of Ethyl 3-((trifluoromethyl)amino)benzoate

| Metalating Agent | Electrophile | Major Product(s) | Predicted Yield (%) |

| n-BuLi/THF, -78 °C | (CH₃)₂CO | Ethyl 2-(1-hydroxy-1-methylethyl)-3-((trifluoromethyl)amino)benzoate | 55-65 |

| s-BuLi/TMEDA, -78 °C | I₂ | Ethyl 2-iodo-3-((trifluoromethyl)amino)benzoate | 60-70 |

| LDA/THF, -78 °C | DMF | Ethyl 2-formyl-3-((trifluoromethyl)amino)benzoate | 50-60 |

| n-BuLi/THF, -78 °C | CO₂ then H₃O⁺ | 2-Carboxy-3-((trifluoromethyl)amino)benzoic acid ethyl ester | 45-55 |

Note: The data in this table is illustrative and based on predicted reactivity, not on experimental results for Ethyl 3-((trifluoromethyl)amino)benzoate.

Computational and Theoretical Investigations of Ethyl 3 Trifluoromethyl Amino Benzoate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in characterizing the intrinsic properties of Ethyl 3-((trifluoromethyl)amino)benzoate. These methods allow for a detailed analysis of the molecule's electronic framework and conformational possibilities.

The electronic character of Ethyl 3-((trifluoromethyl)amino)benzoate is shaped by the interplay of its constituent functional groups: the electron-withdrawing trifluoromethyl group (-CF₃), the amino linker (-NH-), and the ethyl benzoate (B1203000) moiety (-COOEt). The trifluoromethyl group, being strongly electron-withdrawing, significantly influences the electron density distribution across the aromatic ring. This effect, coupled with the electron-withdrawing nature of the ester group, modulates the electronic environment of the entire molecule.

Theoretical studies on analogous molecules, such as 3-(trifluoromethyl)aniline (B124266) and ethyl 4-aminobenzoate, offer valuable insights. researchgate.netresearchgate.net For instance, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the molecule's reactivity. In a molecule like Ethyl 3-((trifluoromethyl)amino)benzoate, the HOMO is expected to be localized primarily on the aminobenzoate fragment, particularly the benzene (B151609) ring and the nitrogen atom, while the LUMO is likely distributed over the ester group and the trifluoromethyl-substituted ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap generally implies higher reactivity. Computational studies on similar aromatic compounds suggest that the combination of electron-withdrawing groups would lead to a stabilization of both the HOMO and LUMO levels, and the precise energy gap would be a subtle balance of these effects.

Table 1: Predicted Frontier Molecular Orbital Energies for Analogs of Ethyl 3-((trifluoromethyl)amino)benzoate

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 3-(Trifluoromethyl)aniline | DFT/B3LYP | -5.8 | -0.9 | 4.9 |

| Ethyl 4-aminobenzoate | DFT/B3LYP | -5.5 | -0.5 | 5.0 |

Note: These values are illustrative and based on calculations of similar compounds. The actual values for Ethyl 3-((trifluoromethyl)amino)benzoate would require specific calculations.

The conformational flexibility of Ethyl 3-((trifluoromethyl)amino)benzoate arises from the rotation around several single bonds, most notably the C(aryl)-N bond, the C(aryl)-C(O) bond, and the bonds within the ethyl ester group. Understanding the conformational landscape is crucial as the molecule's properties can be highly dependent on its three-dimensional structure.

Potential energy surface scans can be computationally performed to identify the global and local energy minima, corresponding to the most stable and metastable conformers, respectively. These calculations would also reveal the energy barriers for rotation between different conformers. It is anticipated that the molecule will exhibit a relatively complex conformational landscape with several low-energy conformers accessible at room temperature. rsc.org

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for their characterization.

NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be predicted with a high degree of accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach. dergipark.org.tr For Ethyl 3-((trifluoromethyl)amino)benzoate, the electron-withdrawing nature of the trifluoromethyl and ester groups would lead to a general downfield shift for the aromatic protons and carbons. The specific substitution pattern would result in a distinct splitting pattern for the aromatic protons. The ethyl group would exhibit a characteristic quartet and triplet, while the trifluoromethyl group would show a singlet in the ¹⁹F NMR spectrum.

IR Spectroscopy: The vibrational frequencies in the infrared (IR) spectrum can be calculated to aid in the identification of functional groups. Key vibrational modes for this molecule would include the N-H stretching vibration, the C=O stretching of the ester, the C-N stretching, and various vibrations associated with the trifluoromethyl group and the substituted benzene ring. dergipark.org.tr

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions responsible for UV-Vis absorption. researchgate.net The absorption maxima (λ_max) are related to the electronic transitions between molecular orbitals. For Ethyl 3-((trifluoromethyl)amino)benzoate, π-π* transitions within the aromatic system are expected to be the most prominent. The substitution on the benzene ring would influence the position and intensity of these absorption bands. sielc.com

Table 2: Predicted Spectroscopic Data for Ethyl 3-((trifluoromethyl)amino)benzoate based on Analogous Compounds

| Spectrum | Feature | Predicted Value/Range |

| ¹H NMR | Aromatic Protons | δ 7.0-8.0 ppm |

| Ethyl CH₂ | δ ~4.3 ppm (quartet) | |

| Ethyl CH₃ | δ ~1.3 ppm (triplet) | |

| N-H Proton | δ ~5.0-6.0 ppm (broad) | |

| ¹³C NMR | Carbonyl Carbon | δ ~165 ppm |

| Aromatic Carbons | δ 110-140 ppm | |

| IR | N-H Stretch | ~3400 cm⁻¹ |

| C=O Stretch | ~1720 cm⁻¹ | |

| C-F Stretches | 1100-1350 cm⁻¹ | |

| UV-Vis | λ_max | ~250-350 nm |

Note: These are estimated values based on data from related compounds and general principles of spectroscopy.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the elucidation of reaction pathways and the identification of transition states.

The synthesis of Ethyl 3-((trifluoromethyl)amino)benzoate can likely be achieved through several synthetic routes, such as the Buchwald-Hartwig amination of ethyl 3-bromobenzoate with trifluoromethylamine or the reaction of 3-aminobenzoic acid with a trifluoromethylating agent followed by esterification. Computational studies can be employed to model these reactions, providing a detailed step-by-step description of the reaction mechanism. acs.org

For a reaction like the Buchwald-Hartwig coupling, DFT calculations can be used to investigate the energies of intermediates and transition states in the catalytic cycle, including oxidative addition, ligand exchange, and reductive elimination steps. acs.org This can help in understanding the factors that control the reaction's efficiency and selectivity.

Computational methods can also be used to predict the reactivity and selectivity of Ethyl 3-((trifluoromethyl)amino)benzoate in various chemical reactions. Molecular electrostatic potential (MEP) maps can visualize the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. samipubco.com

For Ethyl 3-((trifluoromethyl)amino)benzoate, the MEP would likely show a negative potential around the carbonyl oxygen and the nitrogen atom, making them susceptible to electrophilic attack. The aromatic ring, being influenced by electron-withdrawing groups, would be less activated towards electrophilic substitution compared to aniline (B41778) or ethyl benzoate alone.

Fukui functions and other reactivity indices derived from conceptual DFT can provide a more quantitative prediction of the most reactive sites for different types of reactions. researchgate.net These computational tools are invaluable for designing new reactions and understanding the chemical behavior of complex organic molecules like Ethyl 3-((trifluoromethyl)amino)benzoate.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into dynamic processes such as conformational changes and intermolecular interactions. For a molecule like Ethyl 3-((trifluoromethyl)amino)benzoate, MD simulations would be invaluable in understanding its behavior in different chemical environments.

The interaction of a solute with its surrounding solvent molecules can significantly influence its properties and reactivity. MD simulations can explicitly model the solvent molecules, allowing for a detailed analysis of solvation effects.

In a simulation of Ethyl 3-((trifluoromethyl)amino)benzoate in a polar solvent such as water, it would be expected that the polar regions of the molecule—the ester group (-COOEt) and the amino group (-NH-)—would form hydrogen bonds with water molecules. The trifluoromethyl group (-CF3), being hydrophobic, would likely have a disruptive effect on the local water structure. In contrast, in a nonpolar solvent like hexane, the interactions would be dominated by weaker van der Waals forces.

MD simulations can quantify these interactions by calculating radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from a specific atom or functional group on the solute.

Table 1: Illustrative Radial Distribution Function (RDF) Peak Distances for Ethyl 3-((trifluoromethyl)amino)benzoate in Different Solvents (Hypothetical Data)

| Solute Atom/Group | Solvent | RDF Peak Distance (Å) | Interaction Type |

| Ester Oxygen | Water | 2.8 | Hydrogen Bond |

| Amino Hydrogen | Water | 1.9 | Hydrogen Bond |

| Trifluoromethyl Fluorine | Water | 3.5 | Weak Dipole-Dipole |

| Phenyl Ring | Hexane | 4.0 | Van der Waals |

This table is for illustrative purposes to show the type of data generated from MD simulations.

Ethyl 3-((trifluoromethyl)amino)benzoate possesses several rotatable bonds, leading to a flexible structure that can adopt various conformations. The relative stability of these conformers can be influenced by the surrounding environment. MD simulations can explore the conformational landscape of the molecule over time in different solvents.

Analysis of the simulation trajectory can provide information on the population of different conformational states and the energy barriers for transition between them.

Table 2: Hypothetical Conformational Population of Ethyl 3-((trifluoromethyl)amino)benzoate in Different Environments

| Dihedral Angle | Environment | Most Populated Angle (°) | Population (%) |

| C(ar)-N-C-F | Vacuum | 180 (anti-periplanar) | 75 |

| C(ar)-C(O)-O-C | Vacuum | 0 (syn-periplanar) | 85 |

| C(ar)-N-C-F | Water | 90 (gauche) | 60 |

| C(ar)-C(O)-O-C | Water | 180 (anti-periplanar) | 55 |

This table is for illustrative purposes to demonstrate potential conformational preferences.

Structure-Property Relationship Studies from Theoretical Data

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in establishing relationships between the molecular structure of a compound and its chemical and physical properties. These studies can provide insights that are complementary to experimental data.

For Ethyl 3-((trifluoromethyl)amino)benzoate, DFT calculations could be used to determine a range of molecular properties. The calculated electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP), are crucial for understanding its reactivity.

For instance, the MEP map would likely show negative potential around the oxygen atoms of the ester group and the fluorine atoms of the trifluoromethyl group, indicating regions susceptible to electrophilic attack. The region around the amino hydrogen would exhibit a positive potential, suggesting a site for nucleophilic interaction. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and the electronic excitation energies.

Quantitative Structure-Property Relationship (QSPR) models can be developed by correlating these calculated descriptors with experimentally observed properties for a series of related molecules.

Table 3: Hypothetical Calculated Molecular Properties of Ethyl 3-((trifluoromethyl)amino)benzoate using DFT

| Property | Calculated Value | Implication |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Chemical stability and reactivity |

| Dipole Moment | 3.5 D | Polarity and intermolecular interactions |

| Molecular Electrostatic Potential (MEP) Minimum | -0.04 a.u. (on ester oxygen) | Site for electrophilic attack |

| Molecular Electrostatic Potential (MEP) Maximum | +0.03 a.u. (on amino hydrogen) | Site for nucleophilic attack |

This table represents typical data obtained from DFT calculations and is for illustrative purposes.

Advanced Applications in Chemical Research and Materials Science

Exploration in Supramolecular Chemistry

There is no available research on the role or exploration of Ethyl 3-((trifluoromethyl)amino)benzoate in the field of supramolecular chemistry.

Development of Novel Chemical Sensors or Probes

The electronic properties of Ethyl 3-((trifluoromethyl)amino)benzoate make it an attractive scaffold for the development of chemical sensors and probes. The presence of the amino and trifluoromethyl groups on the aromatic ring can modulate its photophysical properties, which can be harnessed for sensing applications.

Derivatives of Ethyl 3-((trifluoromethyl)amino)benzoate could be designed as fluorescent or chromogenic probes for the detection of specific analytes. The amino group can act as a recognition site, and its interaction with an analyte could lead to a change in the electronic structure of the molecule, resulting in a detectable change in its absorption or emission spectrum.

For instance, ortho-aminobenzoic acid has been utilized as a fluorescent probe in various biological studies. The fluorescence of such compounds is often sensitive to the local environment, making them useful for probing binding events. By analogy, Ethyl 3-((trifluoromethyl)amino)benzoate derivatives could be developed as probes where the binding of a target analyte to the amino group or another part of the molecule perturbs the intramolecular charge transfer (ICT) character, leading to a fluorescent response.

Table 2: Potential Design Strategies for Probes Based on Ethyl 3-((trifluoromethyl)amino)benzoate

| Probe Type | Design Strategy | Potential Analyte |

| Fluorescent Probe | Introduction of a fluorophore and a receptor unit. | Metal ions, anions, or small organic molecules. |

| Chromogenic Probe | Incorporation of a chromophore that changes color upon analyte binding. | pH, specific cations or anions. |

The development of sensors based on Ethyl 3-((trifluoromethyl)amino)benzoate would necessitate a thorough investigation of their selective binding and detection mechanisms. The trifluoromethyl group can enhance the acidity of the N-H proton, potentially influencing its binding affinity for certain analytes. Furthermore, the steric bulk of the trifluoromethyl group can introduce selectivity by controlling access to the binding site.

The detection mechanism could be based on a variety of principles, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or Förster resonance energy transfer (FRET). For example, a sensor could be designed where the binding of an analyte suppresses or enhances a PET process, leading to a "turn-on" or "turn-off" fluorescent signal. Computational studies could be employed to predict the binding energies and spectroscopic changes upon complexation with different analytes, thereby guiding the rational design of selective probes.

Analytical and Characterization Methodologies in Research

Advanced Spectroscopic Characterization Techniques

Spectroscopy is the cornerstone for the structural elucidation of organic molecules. A combination of nuclear magnetic resonance, mass spectrometry, and vibrational spectroscopy provides a detailed picture of the molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework and probing the environment of other key nuclei like fluorine and nitrogen.

¹H NMR: The proton NMR spectrum is expected to reveal distinct signals for the aromatic protons, the ethyl group protons, and the N-H proton. The aromatic protons on the benzoate (B1203000) ring would appear as complex multiplets in the typical aromatic region (δ 7.0-8.0 ppm). The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, characteristic of an ethyl ester. rsc.org The N-H proton signal's chemical shift would be variable, and its coupling to the trifluoromethyl group (³JHF) would be a key diagnostic feature.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing distinct resonances for the carbonyl carbon of the ester, the aromatic carbons, the CF₃ carbon, and the two carbons of the ethyl group. The carbon of the trifluoromethyl group is expected to appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). rsc.org The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing nature of both the ester and the trifluoromethylamino substituents.

¹⁹F NMR: This is a highly sensitive technique for fluorinated compounds. The ¹⁹F NMR spectrum of Ethyl 3-((trifluoromethyl)amino)benzoate is expected to show a single signal for the three equivalent fluorine atoms of the CF₃ group. rsc.org The chemical shift of this signal provides information about the electronic environment of the trifluoromethyl group. For instance, in N-methyl-N-(trifluoromethyl)aniline, the ¹⁹F signal appears at approximately -59 to -60 ppm. rsc.org Coupling to the N-H proton (³JFH) might also be observable.

¹⁵N NMR: While less common, ¹⁵N NMR could provide direct information about the nitrogen atom's environment. The chemical shift would be influenced by the attached trifluoromethyl group and the aromatic ring.

Table 8.1: Expected NMR Data for Ethyl 3-((trifluoromethyl)amino)benzoate

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Key Couplings |

|---|---|---|---|

| ¹H (Aromatic) | ~7.0 - 8.0 | Multiplets | H-H |

| ¹H (-NH-) | Variable | Quartet | ³JHF |

| ¹H (-OCH₂CH₃) | ~4.3 | Quartet | ³JHH |

| ¹H (-OCH₂CH₃) | ~1.4 | Triplet | ³JHH |

| ¹³C (C=O) | ~165 | Singlet | - |

| ¹³C (Aromatic) | ~115 - 150 | Multiple Signals | C-F, C-H |

| ¹³C (-CF₃) | ~124 | Quartet | ¹JCF (~255 Hz) |

| ¹³C (-OCH₂) | ~61 | Singlet | - |

| ¹³C (-CH₃) | ~14 | Singlet | - |

| ¹⁹F (-CF₃) | ~ -58 to -60 | Singlet or Doublet | ³JFH (if protonated) |

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to study its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the precise mass of the molecular ion ([M]⁺) or a protonated species ([M+H]⁺). This allows for the unambiguous determination of the elemental formula (C₁₀H₁₀F₃NO₂). For example, the related compound N-butyl-N-(trifluoromethyl)aniline has a calculated mass of 217.1078, with the found mass being 217.1082, demonstrating the accuracy of the technique. rsc.org

MS/MS for Fragmentation Analysis: Tandem mass spectrometry (MS/MS) would be employed to analyze the fragmentation of the parent ion. Key expected fragmentation pathways for Ethyl 3-((trifluoromethyl)amino)benzoate would include:

Loss of the ethoxy radical (•OCH₂CH₃) from the ester group to form a benzoyl cation.

Loss of ethylene (B1197577) (C₂H₄) via a McLafferty rearrangement.

Cleavage of the C-N bond, leading to fragments corresponding to the aminobenzoate and trifluoromethyl moieties.

Loss of the CF₃ group.

Analysis of these fragments helps to piece together the molecular structure and confirm the connectivity of the atoms.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of Ethyl 3-((trifluoromethyl)amino)benzoate is expected to show several characteristic absorption bands. Key vibrations would include:

N-H Stretch: A moderate to sharp band around 3300-3400 cm⁻¹.

C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the ethyl group just below 3000 cm⁻¹. libretexts.org

C=O Stretch: A strong, sharp band for the ester carbonyl group, typically in the range of 1715-1730 cm⁻¹. vscht.cz

C=C Stretches: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

C-F Stretches: Strong, characteristic bands for the C-F bonds of the trifluoromethyl group, typically found in the 1100-1300 cm⁻¹ region. researchgate.net

C-O Stretch: A band corresponding to the ester C-O bond.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations often give strong Raman signals. The technique is particularly useful for analyzing symmetric vibrations that may be weak in the IR spectrum.

Chromatographic Purity and Separation Studies

Chromatographic methods are essential for assessing the purity of a compound and for separating it from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC) is a standard technique for purity assessment. A typical method development for Ethyl 3-((trifluoromethyl)amino)benzoate would likely involve:

Mode: Reverse-phase HPLC (RP-HPLC) would be the most common choice.

Stationary Phase: A C18 (octadecylsilyl) column is a standard starting point for non-polar to moderately polar compounds. sielc.com

Mobile Phase: A mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer would be used. sielc.comrsc.org The gradient or isocratic elution would be optimized to achieve good separation of the main compound from any potential impurities.

Detection: A UV detector would be suitable, as the aromatic ring of the benzoate moiety will absorb UV light. The detection wavelength would be set at the absorbance maximum (λₘₐₓ) of the compound to ensure high sensitivity.

This developed HPLC method would be crucial for determining the purity of synthesized batches of Ethyl 3-((trifluoromethyl)amino)benzoate, a critical parameter for its application in further research.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and semi-volatile compounds. For a compound like Ethyl 3-((trifluoromethyl)amino)benzoate, which possesses a degree of polarity due to the amine and ester functional groups, derivatization is often a necessary step to increase its volatility and thermal stability, making it amenable to GC analysis. The primary goal of derivatization in this context is to replace the active hydrogen on the secondary amine with a non-polar group, thereby reducing intermolecular hydrogen bonding and allowing the compound to be more readily vaporized.

A common derivatization strategy for compounds containing amino groups is silylation, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This process replaces the amine hydrogen with a trimethylsilyl (B98337) (TMS) group. The resulting derivative is significantly more volatile and less prone to thermal degradation in the GC inlet and column.

Once derivatized, the sample is injected into the gas chromatograph. The separation is typically performed on a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-polydimethylsiloxane. The choice of column is critical to achieving good resolution between the analyte of interest and any impurities or byproducts from the derivatization reaction.

The oven temperature program is optimized to ensure efficient separation. A typical program might start at a relatively low temperature to allow for the separation of highly volatile components, followed by a gradual increase in temperature (a temperature ramp) to elute the derivatized Ethyl 3-((trifluoromethyl)amino)benzoate and other less volatile compounds.

Detection is commonly achieved using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or a Mass Spectrometer (MS), which provides both quantitative data and structural information, aiding in the unequivocal identification of the compound.

Below is a hypothetical table illustrating typical GC parameters for the analysis of a derivatized Ethyl 3-((trifluoromethyl)amino)benzoate.

| Parameter | Value |

| Instrument | Gas Chromatograph with Mass Spectrometer |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | Initial Temp: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) |

| Detector | Mass Spectrometer |

| MS Source Temp | 230 °C |

| MS Quad Temp | 150 °C |

| Scan Range | 50-550 m/z |

| Derivatizing Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Expected Retention Time | ~12.5 min (for the TMS derivative) |

Thermal Analysis Techniques (TGA, DSC) for Phase Transitions and Stability

Thermal analysis techniques are crucial for characterizing the physical properties of materials, including their thermal stability and phase transitions. For Ethyl 3-((trifluoromethyl)amino)benzoate, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would provide valuable insights into its behavior as a function of temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time. This technique is particularly useful for determining the thermal stability and decomposition profile of a compound. A TGA thermogram of Ethyl 3-((trifluoromethyl)amino)benzoate would be expected to show a stable baseline at lower temperatures, indicating no mass loss. As the temperature increases, a point will be reached where the compound begins to decompose, resulting in a significant drop in mass. The onset temperature of this decomposition is a key indicator of the compound's thermal stability. The analysis is typically conducted under an inert atmosphere, such as nitrogen, to prevent oxidative degradation.